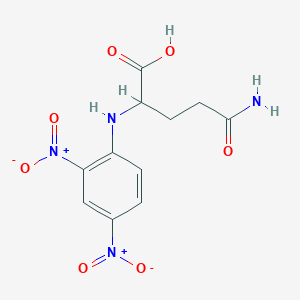

N2-(2,4-Dinitrophenyl)-L-glutamine

Vue d'ensemble

Description

N2-(2,4-Dinitrophenyl)-L-glutamine is a chemical compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a 2,4-dinitrophenyl group attached to the L-glutamine molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine typically involves the reaction of L-glutamine with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N2-(2,4-Dinitrophenyl)-L-glutamine can undergo various chemical reactions, including:

Oxidation: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The dinitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Research Applications

N2-(2,4-Dinitrophenyl)-L-glutamine serves as a valuable reagent in chemical research, particularly in the detection and quantification of carbonyl compounds. Its ability to form stable derivatives with carbonyls makes it a useful tool in analytical chemistry.

Chemical Reactions

- Oxidation : The nitro groups can be reduced to amino groups under specific conditions.

- Reduction : The compound can be converted into amine derivatives.

- Substitution : The dinitrophenyl group is amenable to nucleophilic substitution reactions.

Table 1: Common Reactions of this compound

| Reaction Type | Typical Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Amino derivatives |

| Reduction | Sodium borohydride | Amine derivatives |

| Substitution | Nucleophiles (amines) | Substituted phenyl derivatives |

Biological Research Applications

In biological research, this compound is utilized for studying enzyme kinetics and protein-ligand interactions. Its structural similarity to natural substrates allows it to mimic biological processes effectively.

Enzyme Kinetics

This compound can act as a substrate or inhibitor in enzyme assays, providing insights into enzyme mechanisms and activities. For instance, studies have shown that it can influence the kinetics of certain proteases.

Medical Applications

This compound is under investigation for potential therapeutic applications, particularly in drug development and as a diagnostic tool. Its role as an epitope in immunological studies has been highlighted in various research articles.

Case Study: Cancer Therapy

A study evaluated the effects of DNP-conjugated peptides on tumor growth in animal models. Results indicated significant tumor size reduction when treated with these peptides compared to control groups receiving non-conjugated peptides.

Table 2: Efficacy of DNP-Conjugated Peptides on Tumor Cell Lines

| Tumor Type | Cell Line | IC50 (µM) |

|---|---|---|

| Neuroblastoma | IMR32 | 5.0 |

| Pancreatic Cancer | CFPAC-1 | 3.5 |

| Prostate Cancer | PC-3 | 4.0 |

| Small Cell Lung Cancer | NCI-H69 | 6.0 |

Industrial Applications

In industrial settings, this compound is used for synthesizing other chemical compounds and materials. Its properties facilitate the development of new materials with specific functionalities.

Mécanisme D'action

The mechanism of action of N2-(2,4-Dinitrophenyl)-L-glutamine involves its interaction with specific molecular targets. The dinitrophenyl group can act as a reactive site for binding to proteins and enzymes, leading to the formation of stable complexes. This interaction can affect the activity of the target molecules and influence various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dinitrophenylhydrazine: A related compound used for similar applications in chemical analysis.

2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in weight loss studies.

2,4-Dinitroaniline: Used in the synthesis of dyes and other chemical products.

Uniqueness

N2-(2,4-Dinitrophenyl)-L-glutamine is unique due to its specific structure, which combines the properties of the dinitrophenyl group with the biological activity of L-glutamine. This combination allows for diverse applications in both chemical and biological research.

Activité Biologique

N2-(2,4-Dinitrophenyl)-L-glutamine (DNP-L-glutamine) is a derivative of the amino acid L-glutamine, modified with a dinitrophenyl group. This compound has garnered attention in biochemical research due to its potential biological activities, including its role in cellular metabolism and immune function. This article provides a detailed overview of the biological activity of DNP-L-glutamine, supported by relevant data tables, case studies, and findings from diverse research sources.

DNP-L-glutamine has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₂N₄O₇

- Molecular Weight : 296.24 g/mol

- Structure : The compound features a glutamine backbone with a dinitrophenyl substituent at the nitrogen position.

The biological activity of DNP-L-glutamine can be attributed to its structural modifications that enhance its interaction with cellular components. The dinitrophenyl group is known to participate in various biochemical reactions, potentially influencing metabolic pathways and immune responses.

- Cellular Metabolism : DNP-L-glutamine acts as a nitrogen donor in metabolic pathways, similar to L-glutamine, which is crucial for synthesizing nucleotides and amino acids. This property is particularly important in rapidly dividing cells such as lymphocytes and enterocytes .

- Immune Function : Research indicates that glutamine supplementation can enhance immune cell function by promoting lymphocyte proliferation and cytokine production. DNP-L-glutamine may exhibit similar effects due to its structural similarity to L-glutamine .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DNP-L-glutamine:

Case Studies

- Clinical Trial on Glutamine Supplementation : A randomized controlled trial investigated the effects of free glutamine (20 g) on patients receiving parenteral nutrition. Results indicated that glutamine supplementation reduced hospital stay length and improved overall recovery rates .

- Oxidative Stress Model : In an experimental model examining oxidative stress, cells treated with DNP-L-glutamine demonstrated increased levels of reduced glutathione, which is crucial for cellular defense against oxidative damage .

Propriétés

IUPAC Name |

5-amino-2-(2,4-dinitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O7/c12-10(16)4-3-8(11(17)18)13-7-2-1-6(14(19)20)5-9(7)15(21)22/h1-2,5,8,13H,3-4H2,(H2,12,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIFDVJRECUYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602-41-1 | |

| Record name | NSC89620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.